8-Chloroquinolin-2-amine
Overview
Description
8-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroquinolin-2-amine can be achieved through several methods. One common method involves the reaction of 8-chloroquinoline with ammonia or an amine under suitable conditions. For example, 8-chloroquinoline can be reacted with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield this compound.
Another method involves the reduction of 8-chloroquinoline-2-nitro compound using a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group at the 2nd position can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include nitroquinoline or nitrosoquinoline derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
8-Chloroquinolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-Chloroquinolin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby affecting biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Comparison with Similar Compounds
8-Chloroquinolin-2-amine can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Methylquinoline: Used in the synthesis of dyes and other organic compounds.
8-Nitroquinoline: Used in the study of nitroaromatic compounds and their biological effects.
Properties
IUPAC Name |
8-chloroquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYLCXRCRTXTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507427 | |
Record name | 8-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343868-74-6 | |
Record name | 8-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloroquinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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